molecular formula C26H20O5 B4040350 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B4040350
M. Wt: 412.4 g/mol
InChI Key: ZQZHJDVABPUGSY-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound with a molecular formula of C20H16O5 and a molecular weight of 336.33804 g/mol . This compound is characterized by the presence of a chromene ring, a phenyl group, and a dimethylphenyl group, making it a unique structure in organic chemistry.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized with salicylaldehyde under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene ring can interact with enzymes and receptors, modulating their activity. The phenyl and dimethylphenyl groups contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-(3,4-dimethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
  • This compound
  • 2-(3,4-dimethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O5/c1-16-12-13-20(14-17(16)2)23(27)24(18-8-4-3-5-9-18)31-26(29)21-15-19-10-6-7-11-22(19)30-25(21)28/h3-15,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZHJDVABPUGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate

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